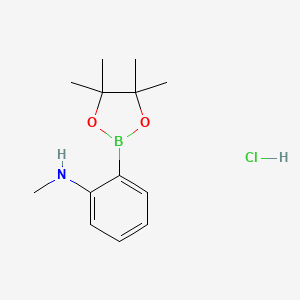

![molecular formula C11H9Cl2N3S B2873116 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine CAS No. 874606-46-9](/img/structure/B2873116.png)

4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

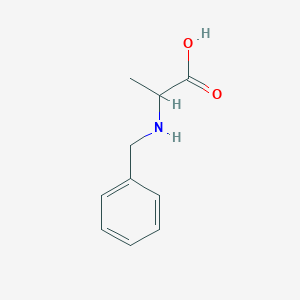

“4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine” is a chemical compound with the CAS Number: 874606-46-9 . It has a molecular weight of 286.18 .

Molecular Structure Analysis

The linear formula of the compound is C11H9Cl2N3S . The IUPAC name is 4-chloro-6-[(4-chlorobenzyl)sulfanyl]-2-pyrimidinamine . The InChI Code is 1S/C11H9Cl2N3S/c12-8-3-1-7(2-4-8)6-17-10-5-9(13)15-11(14)16-10/h1-5H,6H2,(H2,14,15,16) .Physical and Chemical Properties Analysis

The compound is a solid . It has a melting point of 159 - 161 . More research is needed to provide a detailed physical and chemical properties analysis.科学的研究の応用

Antihypertensive Activity

A series of derivatives related to 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine have been prepared and evaluated for their antihypertensive activity. Notably, compounds such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine demonstrated the ability to lower blood pressure in hypertensive rats to normotensive levels, indicating potential for further development as antihypertensive agents (Bennett et al., 1981).

Chemoselective Reactions

Research into the chemoselective reactions of related pyrimidine compounds has shown that these molecules can undergo selective reactions with amines and their derivatives. This selectivity is crucial for the synthesis of more complex molecules, providing a foundation for the development of new chemical entities with diverse biological activities (Baiazitov et al., 2013).

Antimicrobial and Antitubercular Activities

The synthesis of novel pyrimidine-azetidinone analogues, exploring the chemical space around the core structure of this compound, has led to compounds with significant antioxidant, antimicrobial, and antitubercular activities. These findings suggest a promising avenue for the development of new treatments against various bacterial and fungal infections, as well as tuberculosis (Chandrashekaraiah et al., 2014).

Corrosion Inhibition

Compounds structurally related to this compound have been evaluated as corrosion inhibitors for metals in acidic environments. Their effectiveness at very low concentrations and their ability to act as mixed type inhibitors make them valuable for industrial applications, protecting metals from corrosion in harsh chemical environments (Ashassi-Sorkhabi et al., 2005).

Material Science Applications

In the field of material science, derivatives of pyrimidine have been utilized in the synthesis of thermally stable polyimides with high refractive indices and small birefringence. These materials are of interest for applications in optoelectronics and as components in advanced composite materials, showcasing the versatility of pyrimidine derivatives in developing new materials with desirable physical properties (Tapaswi et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

作用機序

Target of Action

The primary targets of 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other compounds or enzymes

特性

IUPAC Name |

4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3S/c12-8-3-1-7(2-4-8)6-17-10-5-9(13)15-11(14)16-10/h1-5H,6H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBPQHRZXPVIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC(=NC(=N2)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

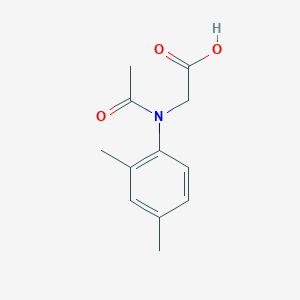

![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)

![1,4-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2873038.png)

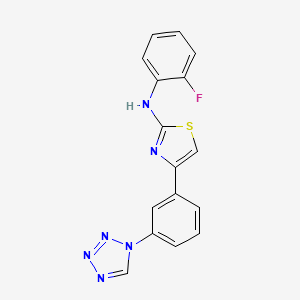

![3'-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2873043.png)

![3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2873045.png)

![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2873048.png)

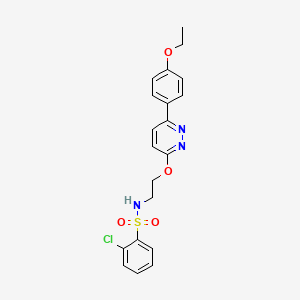

![N-(5-{[2-(morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B2873053.png)